Aurein 2.2

Antimicrobial peptide Staphylococcus aureus Minimum inhibitory concentration

Aurein 2.2 is a 16-residue, C-terminally amidated cationic antimicrobial peptide (sequence: GLFDIVKKVVGALGSL-CONH₂; net charge +2; molecular formula C₇₆H₁₃₁N₁₉O₁₉; CAS 302343-04-0) secreted from the granular dorsal glands of the Australian bell frogs Litoria aurea and Litoria raniformis. It belongs to the aurein family of host-defense peptides and adopts an amphipathic α-helical conformation upon contact with bacterial membrane mimetics.

Molecular Formula
Molecular Weight
Cat. No. B1578171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAurein 2.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aurein 2.2 Procurement Guide: Baseline Identity, Sequence, and Antibacterial Spectrum


Aurein 2.2 is a 16-residue, C-terminally amidated cationic antimicrobial peptide (sequence: GLFDIVKKVVGALGSL-CONH₂; net charge +2; molecular formula C₇₆H₁₃₁N₁₉O₁₉; CAS 302343-04-0) secreted from the granular dorsal glands of the Australian bell frogs Litoria aurea and Litoria raniformis [1]. It belongs to the aurein family of host-defense peptides and adopts an amphipathic α-helical conformation upon contact with bacterial membrane mimetics [2]. Aurein 2.2 exhibits broad-spectrum antibacterial activity primarily against Gram-positive organisms including Staphylococcus aureus, Staphylococcus epidermidis, Bacillus cereus, Leuconostoc lactis, Listeria innocua, Micrococcus luteus, and Streptococcus uberis, and also displays anticancer activity [1]. It is among the three most active aurein peptides alongside aurein 1.2 and aurein 3.1 [1].

Why Aurein 2.2 Cannot Be Substituted by In-Class Aurein Peptides: The Single-Residue Sensitivity Problem


The aurein peptide family contains numerous members that differ by as little as a single conservative amino acid substitution, yet these minor sequence variations produce disproportionately large differences in antimicrobial potency, membrane interaction efficiency, and mechanism of action. Aurein 2.2 and aurein 2.3 differ solely by a Leu→Ile mutation at residue 13, but this single change yields an approximately 4-fold difference in MIC against S. aureus (25 μg/mL vs. 100 μg/mL) [1]. Similarly, aurein 2.2 and aurein 1.2 differ by only three residues plus a three-residue length difference at the C-terminus, yet aurein 2.2 is 2-fold more active against S. aureus (MIC 25 vs. 50 μg/mL) [1]. Substitution with generic, non-validated analogues or truncated variants—such as aurein 2.2-Δ6—can result in near-complete loss of antibacterial activity (MIC ≥ 128 μg/mL) [2]. Furthermore, synthetic analogues (peptides 73, 77) engineered with increased charge (+3 vs. +2) and altered hydrophobic moment exhibit a fundamentally different mechanism of action—acting as cell-penetrating peptides with intracellular targets rather than forming membrane ion pores like the parent aurein 2.2 [3]. These findings demonstrate that the precise amino acid sequence, C-terminal amidation, and residue 13 identity of aurein 2.2 are all critical determinants of its biological activity and that in-class substitution without sequence-verified material invalidates experimental conclusions.

Aurein 2.2 Quantitative Differentiation Evidence: Head-to-Head Antibacterial, Membrane-Active, and Mechanistic Comparisons


Antibacterial Potency Against S. aureus: Aurein 2.2 vs. Aurein 2.3 — A 4-Fold Advantage Driven by a Single Leu13→Ile Mutation

In the foundational characterization study, aurein 2.2 displayed an MIC of 25 μg/mL against S. aureus and S. epidermidis, while its nearest-sequence analog aurein 2.3—differing by only a Leu→Ile substitution at position 13—was markedly less potent with an MIC of 100 μg/mL. This represents an approximately 4-fold potency advantage for aurein 2.2 [1]. In a subsequent independent study, aurein 2.2 showed an MIC of 16 μg/mL against S. aureus strain C622 and 8 μg/mL against S. epidermidis strain C621 [2]. The single-residue difference at position 13 alters the peptide's ability to insert into and perturb target membranes, demonstrating that even conservative sequence substitutions cannot be assumed to preserve activity.

Antimicrobial peptide Staphylococcus aureus Minimum inhibitory concentration

Membrane Perturbation Efficiency on Intact S. aureus: Aurein 2.2 Outperforms Aurein 2.3 and Aurein 2.3-COOH in the DiSC₃5 Cytoplasmic Membrane Depolarization Assay

Using the DiSC₃5 membrane potential-sensitive dye assay on intact S. aureus C622 cells, aurein 2.2 depolarized the bacterial cytoplasmic membrane significantly more efficiently than aurein 2.3 and far more efficiently than the carboxy-terminal variant aurein 2.3-COOH. Aurein 2.3 showed efficiency comparable to gramicidin S (a potent membrane-active cyclic peptide used as a positive control), while aurein 2.3-COOH was the least efficient among all three aurein peptides tested [1]. The DiSC₃5 data indicate that aurein 2.2 is the most potent membrane-perturbing aurein against intact S. aureus, consistent with its lower MIC values.

Membrane depolarization DiSC₃5 assay Staphylococcus aureus C622

Ion-Selective Pore Formation Mechanism: Aurein 2.2 Forms Small, Selective Ion Pores Distinct from Large Non-Specific Pore-Forming AMPs

Proteomic profiling of Bacillus subtilis treated with aurein 2.2 and aurein 2.3 revealed that both peptides cause cytoplasmic membrane depolarization and depletion of intracellular ATP. Crucially, aurein 2.2 does not permeabilize the cell membrane to propidium iodide (a fluorescent dye with a molecular weight of 668 Da used to detect large, non-specific pores), excluding the formation of large, unspecific pores. Instead, the aureins selectively translocate specific ions: global element analysis showed a strong decrease in intracellular concentrations of potassium (K⁺), magnesium (Mg²⁺), iron (Fe²⁺/Fe³⁺), and manganese (Mn²⁺) [1]. This ion-selective pore mechanism distinguishes aurein 2.2 from many broad-spectrum AMPs that kill via catastrophic membrane lysis, and suggests a subtler mode of antibacterial action centered on disruption of cellular ion homeostasis [1].

Ion-selective pore Membrane depolarization Metal ion homeostasis

Enhancement of Antibacterial Activity and Biofilm Eradication by Aurein 2.2 Analogues (Peptide 73 and 77) vs. Parent Aurein 2.2: Quantification of Gains and Mechanistic Divergence

In a structure-activity optimization study, arginine- and tryptophan-rich analogues of aurein 2.2—designated peptide 73 and peptide 77—were found to have MICs of 4 μg/mL against S. aureus, representing a 4-fold improvement over the parent aurein 2.2 (MIC = 16 μg/mL) [1]. In time-kill assays, both peptides 73 and 77 killed S. aureus significantly faster than aurein 2.2. Critically, however, these analogues achieved their enhanced activity via a fundamentally different mechanism: whereas aurein 2.2 functions through membrane perturbation and ion-selective pore formation, peptides 73 and 77 act as cell-penetrating peptides that target intracellular components (not DNA) without membrane perturbation [1]. Additionally, both analogues demonstrated superior antibiofilm activity compared to aurein 2.2 [2]. This mechanistic divergence means that aurein 2.2 and its engineered analogues are not interchangeable for research applications—aurein 2.2 remains the reference compound for membrane-active antimicrobial studies, while peptides 73 and 77 serve as tools for intracellular-targeting AMP research.

Antibiofilm Time-kill assay Peptide engineering

Cytotoxicity and Therapeutic Index: Aurein 2.2 Is Inherently Cytotoxic, and HPG Conjugation Is a Validated Strategy to Recover Biocompatibility While Retaining Antibacterial Function

Aurein 2.2 is reported to be highly cytotoxic toward eukaryotic cells in its unmodified form [1]. Conjugation of aurein 2.2 to high molecular weight (44 kDa) hyperbranched polyglycerol (HPG) yielded a conjugate with significantly improved biocompatibility: HPG-aurein 2.2 conjugates were non-toxic to cell cultures and red blood cells at twice the MIC concentration and demonstrated excellent blood compatibility (reduced hemolysis, reduced complement activation, and reduced blood coagulation) compared to the unconjugated aurein 2.2 peptide [1]. The conjugation was reported to yield a conjugate with a better therapeutic index than the parent peptide [1]. However, the conjugation resulted in a 7–8-fold decrease in MIC (from 16 μg/mL to 110–120 μg/mL) for certain conjugate architectures [2]. This evidence establishes that unmodified aurein 2.2 is suitable for in vitro mechanistic studies but not for direct in vivo applications; polymer conjugation represents a validated route to translational research, albeit with a potency trade-off.

Cytotoxicity Polymer conjugation Therapeutic index

In Vivo Efficacy Against MRSA Skin Infections: Micelle-Formulated Aurein 2.2 Derivatives Reduce Abscess Size by 36–85% in a Murine Cutaneous Abscess Model

A truncated derivative of aurein 2.2 (aurein 2.2Δ3, designated peptide 73) formulated in PEG-modified phospholipid micelles was evaluated in a murine cutaneous MRSA abscess model. Micelle-formulated peptide 73 reduced abscess size by 36% and decreased bacterial loads by 2.2-fold compared to the unformulated parent peptide aurein 2.2Δ3. Further optimization through cysteine-modified (73c) and D-enantiomer (D-73) variants yielded even greater efficacy: 73c reduced abscess size by 85% and bacterial loads by 510-fold; D-73 reduced abscess size by 63% and bacterial loads by 9-fold, both compared to peptide 73 [1]. Crucially, the pegylated micelle formulation was required to alleviate inherent peptide toxicity toward human cells and to prevent peptide aggregation upon in vivo injection. Unformulated D-enantiomers aggregated under the skin of mice, whereas micelle-encapsulated peptides were well absorbed [1].

MRSA In vivo efficacy Polymeric micelle

Aurein 2.2 Application Scenarios: Where Quantitative Differentiation Drives Value in Research and Industrial Procurement


Membrane-Active Antimicrobial Mechanism Studies: Aurein 2.2 as a Model Ion-Selective Pore Former

Aurein 2.2 is the preferred compound for research programs investigating the structure-function relationships of membrane-active antimicrobial peptides that kill via small, ion-selective pore formation rather than catastrophic lysis. Its well-characterized pore mechanism—excluding propidium iodide (MW 668 Da) and selectively depleting intracellular K⁺, Mg²⁺, Fe, and Mn [1]—provides a mechanistically clean reference system. The availability of near-identical analogues (aurein 2.3, L13X mutants [2]) and engineered variants with shifted mechanisms (peptides 73 and 77 [3]) enables systematic dissection of sequence determinants of pore selectivity. For assay development, the DiSC₃5 membrane depolarization assay [4] provides a validated, quantitative readout of aurein 2.2 activity on intact S. aureus cells.

Antimicrobial Peptide Engineering and SAR: Aurein 2.2 as a Scaffold for Derivatization and Mechanism-Switching Studies

Aurein 2.2 serves as a validated scaffold for peptide engineering campaigns aimed at improving antimicrobial potency, altering mechanism of action, or tuning selectivity. The known SAR around residue 13 (Leu→Ile/A/Phe/Val substitutions maintain activity; truncation by 6 residues abolishes it [1]) and the C-terminus (amidation required for full activity; Δ3 truncation retains partial activity [1]) provides a map for rational design. The demonstrated ability to shift mechanism from membrane-active to cell-penetrating via Arg/Trp enrichment (peptides 73 and 77, MIC = 4 μg/mL [2]) illustrates aurein 2.2's versatility as an engineering starting point. Procurement of sequence-verified aurein 2.2 with confirmed C-terminal amidation is essential, as non-amidated or truncated material will yield divergent results.

MRSA Biofilm and Skin Infection Translational Research: Micelle-Formulated Aurein 2.2 Derivatives

For in vivo MRSA biofilm and skin infection models, micelle-formulated aurein 2.2 derivatives (peptide 73c and D-73) are supported by the only direct in vivo efficacy data within the aurein 2.2 literature. Peptide 73c formulated in DSPE-PEG2000 micelles reduced MRSA abscess size by 85% and bacterial loads by 510-fold in a murine model [1]. Unformulated parent peptide is contraindicated for in vivo use due to aggregation at the injection site and cytotoxicity toward human cells [1]. Industrial antimicrobial R&D programs targeting MRSA skin and soft tissue infections should specify micelle-formulated variants and incorporate the 510-fold bacterial burden reduction endpoint as a quantitative benchmark.

Polymer-Conjugate Drug Delivery Research: Aurein 2.2-HPG as a Proof-of-Concept for Cytotoxicity Mitigation

The high inherent cytotoxicity of native aurein 2.2 [1] limits its direct use in cell-based assays and in vivo applications. Conjugation to 44 kDa hyperbranched polyglycerol (HPG) has been validated as a strategy to eliminate hemolysis, complement activation, and blood coagulation at 2× MIC, yielding a conjugate with an improved therapeutic index [1]. This system provides a well-characterized model for polymer-AMP conjugate research, with the trade-off defined as a 7–8-fold MIC increase (16 μg/mL → 110–120 μg/mL) [2]. The binary comparison between native and HPG-conjugated aurein 2.2 offers a clean experimental system for quantifying the biocompatibility-vs.-potency balance in AMP delivery research.

Quote Request

Request a Quote for Aurein 2.2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.